molecular formula C13H16BrNO3 B12334080 tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate

Cat. No.: B12334080
M. Wt: 314.17 g/mol
InChI Key: OKMQJPNDYZKGNF-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate is a chemical compound with the molecular formula C13H16BrNO3 It is a derivative of benzofuran, a heterocyclic organic compound, and contains a bromine atom at the 7th position of the benzofuran ring

Preparation Methods

The synthesis of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available 7-bromo-2,3-dihydro-1-benzofuran.

    Formation of Carbamate: The key step involves the reaction of 7-bromo-2,3-dihydro-1-benzofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate or sodium borohydride are typically used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives such as:

    7-bromo-2,3-dihydro-1-benzofuran: Lacks the carbamate group, making it less versatile in chemical reactions.

    tert-butyl N-(2,3-dihydro-1-benzofuran-3-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    tert-butyl N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)carbamate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

The presence of the bromine atom and the carbamate group in this compound makes it unique and potentially more useful in various applications.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)

InChI Key

OKMQJPNDYZKGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br

Origin of Product

United States

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